

A Comprehensive Technical Guide to 2-[(2-Fluorophenyl)amino]nicotinic acid

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Compound of Interest

Compound Name: 2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No.: B1299657

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This technical guide provides a detailed overview of the known physical and chemical properties of **2-[(2-Fluorophenyl)amino]nicotinic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document compiles available data and outlines standardized experimental protocols for the determination of key physicochemical parameters.

Core Physical and Chemical Properties

Quantitative data for **2-[(2-Fluorophenyl)amino]nicotinic acid** is summarized in the table below. It is important to note that while some physical properties have been experimentally determined, others such as boiling point, solubility, pKa, and logP are not readily available in published literature. For these properties, this guide provides detailed, standardized experimental protocols for their determination.

Property	Value	Source
IUPAC Name	2-(2-fluoroanilino)nicotinic acid	Sigma-Aldrich
CAS Number	57978-54-8	Sigma-Aldrich
Molecular Formula	C ₁₂ H ₉ FN ₂ O ₂	Sigma-Aldrich
Molecular Weight	232.21 g/mol	Sigma-Aldrich
Melting Point	215-216 °C	Sigma-Aldrich
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-
logP	Data not available	-

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols represent standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)

Procedure:

- A small amount of the liquid is placed in the test tube.
- A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
- The apparatus is heated slowly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

- The heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Analytical balance
- Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

- A precisely weighed amount of the solute is added to a known volume of the solvent in a test tube.
- The mixture is agitated (e.g., using a vortex mixer) at a constant temperature until equilibrium is reached.
- The solution is visually inspected for the presence of undissolved solid.
- If the solid has completely dissolved, more solute is added incrementally until saturation is achieved (i.e., solid material remains).
- The concentration of the dissolved solute in the saturated solution is then determined, often by techniques like UV-Vis spectroscopy or HPLC, after filtering out the excess solid.

pKa Determination

The pKa is a measure of the acidity of a compound.

Apparatus:

- pH meter
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solutions of a strong acid and a strong base

Procedure (Potentiometric Titration):

- A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
- The initial pH of the solution is recorded.
- A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.
- The pH is recorded after each addition, allowing the solution to equilibrate.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

- Separatory funnel or vials

- n-Octanol
- Water (or buffer of a specific pH)
- Shaker
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure (Shake-Flask Method):

- A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
- The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Potential Signaling Pathway

While specific signaling pathways for **2-[(2-Fluorophenyl)amino]nicotinic acid** are not extensively documented, a study has reported the synthesis of related nicotinic acid derivatives and their insecticidal activity. One of the synthesized compounds involved the reaction of methyl nicotinate with 2-fluoro phenyl urea, suggesting a potential for this class of compounds in agrochemical research.^[1]

Given its structural similarity to nicotinic acid (niacin), it is plausible that **2-[(2-Fluorophenyl)amino]nicotinic acid** may interact with pathways modulated by niacin. Nicotinic

acid is known to exert its effects through various mechanisms, including the activation of G protein-coupled receptors and modulation of inflammatory pathways.[2][3]

One such pathway involves the Sirtuin 1 (SIRT1)-dependent signaling cascade, which plays a role in vascular inflammation. Nicotinic acid has been shown to upregulate SIRT1, leading to a decrease in the expression of pro-inflammatory molecules like CD40.[3]

Below is a diagram illustrating a simplified representation of the nicotinic acid-mediated anti-inflammatory signaling pathway.



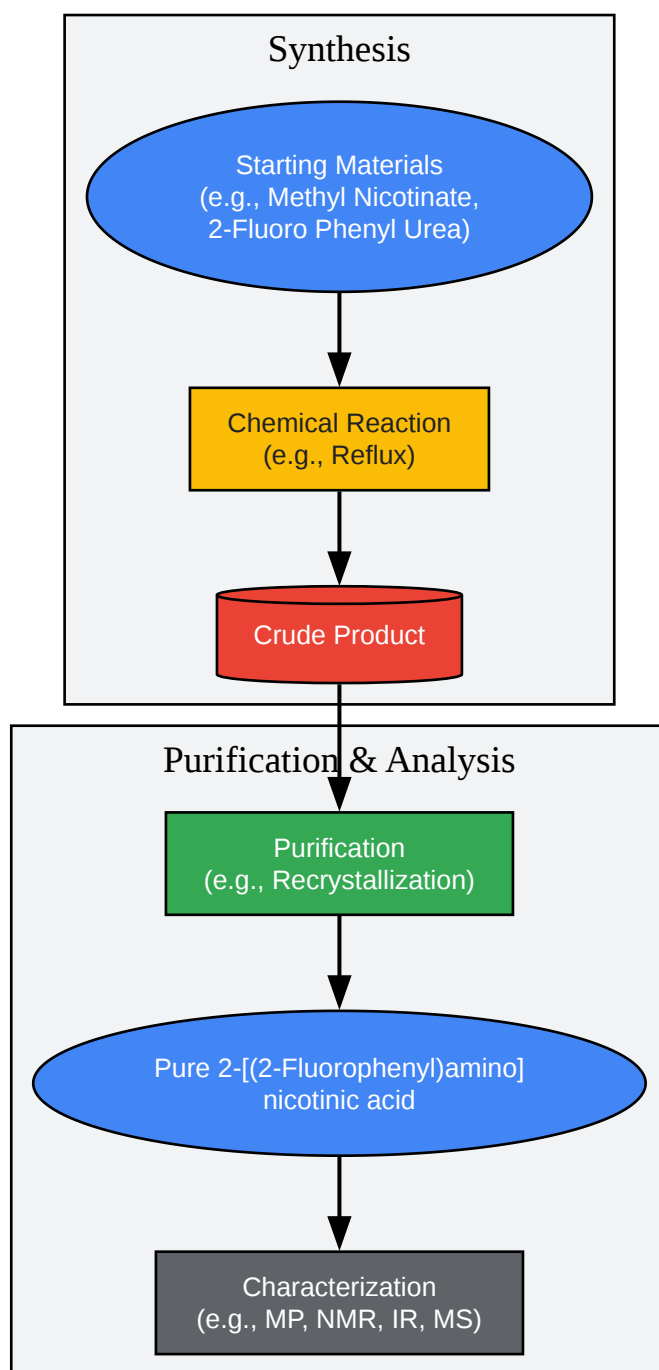
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Figure 1: Simplified diagram of the nicotinic acid-mediated anti-inflammatory pathway.

Disclaimer: The signaling pathway depicted above is based on the known activity of the parent compound, nicotinic acid. The specific interactions and effects of **2-[(2-Fluorophenyl)amino]nicotinic acid** within this or other pathways require further experimental validation.

Synthesis Workflow

A general workflow for the synthesis of nicotinic acid derivatives, such as the target compound, can be conceptualized as follows. This diagram illustrates a logical progression from starting materials to the final product and subsequent analysis.



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Figure 2: General workflow for the synthesis and characterization of **2-[(2-Fluorophenyl)amino]nicotinic acid**.

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